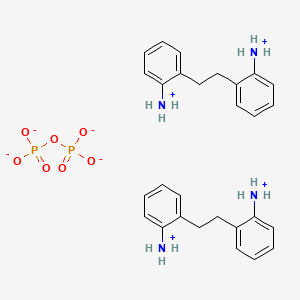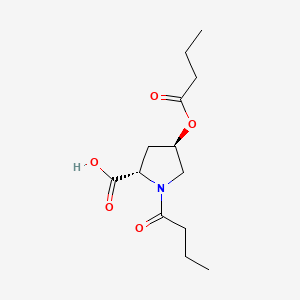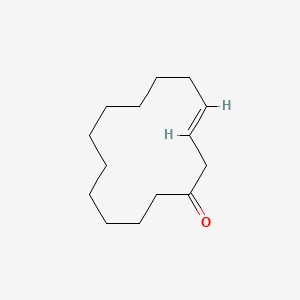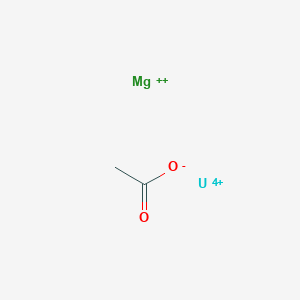
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxyethyl group attached to a m-phenylenediammonium core, with a sulphate counterion. Its unique structure imparts specific chemical and physical properties that make it valuable for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate typically involves the reaction of m-phenylenediamine with ethylene oxide in the presence of a suitable catalyst. The reaction proceeds under controlled temperature and pressure conditions to ensure the selective formation of the hydroxyethyl derivative. The resulting product is then treated with sulphuric acid to form the sulphate salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves the continuous feeding of m-phenylenediamine and ethylene oxide into the reactor, followed by the addition of sulphuric acid to precipitate the sulphate salt. The product is then purified through crystallization and filtration techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination, under controlled temperature conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate finds extensive use in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various functionalized derivatives.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The aromatic ring can undergo electrophilic substitution, altering the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A widely used buffering agent in biological research.
2-Hydroxyethyl methacrylate (HEMA): Used in the production of hydrogels and contact lenses.
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Uniqueness
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate is unique due to its specific combination of a hydroxyethyl group and a m-phenylenediammonium core, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
93882-00-9 |
|---|---|
Fórmula molecular |
C8H14N2O5S |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
[3-azaniumyl-4-(2-hydroxyethyl)phenyl]azanium;sulfate |
InChI |
InChI=1S/C8H12N2O.H2O4S/c9-7-2-1-6(3-4-11)8(10)5-7;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4) |
Clave InChI |
SZIRFXODCDRXQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[NH3+])[NH3+])CCO.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















